molecular formula C11H12N4O2 B13694279 Ethyl 5-Amino-3-(4-pyridyl)-1H-pyrazole-4-carboxylate

Ethyl 5-Amino-3-(4-pyridyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13694279
M. Wt: 232.24 g/mol
InChI Key: POWZDTWVPLRDGD-UHFFFAOYSA-N
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Description

Ethyl 5-Amino-3-(4-pyridyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Amino-3-(4-pyridyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-aminopyrazoles with ethyl chloroacetate under reflux conditions. The reaction is carried out in ethanol with triethylamine as a base. The product is then recrystallized from ethanol to obtain a pure compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Amino-3-(4-pyridyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 5-Amino-3-(4-pyridyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-Amino-3-(4-pyridyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-Amino-3-(4-pyridyl)-1H-pyrazole-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole and pyridine ring makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 3-amino-5-pyridin-4-yl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)8-9(14-15-10(8)12)7-3-5-13-6-4-7/h3-6H,2H2,1H3,(H3,12,14,15)

InChI Key

POWZDTWVPLRDGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)C2=CC=NC=C2

Origin of Product

United States

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